molecular formula C10H21NO2 B13518196 Methyl 2-(ethylamino)heptanoate

Methyl 2-(ethylamino)heptanoate

Cat. No.: B13518196
M. Wt: 187.28 g/mol
InChI Key: FQSHIHVSPWNJMA-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)heptanoate is an organic compound that belongs to the class of esters It is derived from heptanoic acid and features an ethylamino group attached to the second carbon of the heptanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(ethylamino)heptanoate can be synthesized through the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)heptanoate undergoes several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Heptanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-(ethylamino)heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The ethylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(ethylamino)heptanoate is unique due to the presence of the ethylamino group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other simple esters and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 2-(ethylamino)heptanoate

InChI

InChI=1S/C10H21NO2/c1-4-6-7-8-9(11-5-2)10(12)13-3/h9,11H,4-8H2,1-3H3

InChI Key

FQSHIHVSPWNJMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)OC)NCC

Origin of Product

United States

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